A Comprehensive Guide to the Structural Elucidation of (2R)-2-amino-2-(6-methylpyridin-3-yl)ethan-1-ol
A Comprehensive Guide to the Structural Elucidation of (2R)-2-amino-2-(6-methylpyridin-3-yl)ethan-1-ol
Abstract
The definitive assignment of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. For chiral molecules such as (2R)-2-amino-2-(6-methylpyridin-3-yl)ethan-1-ol, a versatile building block in pharmaceutical synthesis, this process is particularly critical as stereochemistry dictates biological activity. This in-depth technical guide provides a systematic, multi-technique approach to the complete structural elucidation of this compound. We move beyond a simple listing of methods to explain the causality behind the analytical strategy, presenting a self-validating workflow that ensures the highest degree of confidence in the final structure. This guide details field-proven protocols for mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and techniques for absolute stereochemical assignment, offering researchers and scientists a robust framework for the characterization of complex chiral molecules.
Introduction: The Imperative of Structural Certainty
(2R)-2-amino-2-(6-methylpyridin-3-yl)ethan-1-ol is a chiral amino alcohol featuring a substituted pyridine ring. Its structural components—a primary alcohol, a primary amine, a stereocenter, and an aromatic heterocycle—make it a valuable synthon for creating more complex active pharmaceutical ingredients (APIs). The precise arrangement of these functional groups in three-dimensional space, particularly the absolute configuration at the C2 carbon, is paramount. Enantiomers of a chiral drug can have vastly different pharmacological, metabolic, and toxicological profiles. Therefore, an unambiguous structural determination is not merely an academic exercise but a regulatory and safety necessity.
This guide outlines a logical, phased approach to confirming the identity, connectivity, and absolute stereochemistry of the title compound. Our strategy relies on the principle of orthogonal verification, where data from multiple, independent analytical techniques are converged to build an unassailable structural proof.
The Elucidation Workflow: A Strategic Overview
The characterization of a novel or synthesized molecule follows a logical progression from foundational data to fine structural detail. The initial goal is to confirm the molecular formula and identify the constituent functional groups. Subsequently, sophisticated techniques are employed to map the precise atomic connectivity. Finally, the absolute three-dimensional arrangement of atoms is determined.
Foundational Analysis: Molecular Weight and Functional Groups
The first step in any structural elucidation is to confirm the molecular formula and the presence of expected functional groups. This is efficiently achieved through a combination of mass spectrometry and infrared spectroscopy.
Mass Spectrometry (MS)
Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is chosen to minimize fragmentation and provide a clear molecular ion peak. ESI is ideal for polar, nitrogen-containing molecules like our target, typically yielding the protonated species [M+H]⁺. The high resolution allows for the determination of the exact mass, which is then used to confirm the elemental composition against the theoretical formula (C₈H₁₂N₂O).
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The acid ensures efficient protonation.
-
Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.
-
Acquisition Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: Scan from m/z 100 to 500.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100 - 150 °C.
-
-
Data Analysis: Identify the m/z of the most abundant ion and compare its exact mass to the theoretical mass calculated for the [C₈H₁₃N₂O]⁺ ion. The deviation should be less than 5 ppm.
| Parameter | Value |
| Molecular Formula | C₈H₁₂N₂O |
| Theoretical Mass [M] | 152.09496 |
| Ion Species | [M+H]⁺ |
| Theoretical Exact Mass [M+H]⁺ | 153.10277 |
| Expected Found Mass (±5 ppm) | 153.10201 - 153.10353 |
| Table 1. Expected High-Resolution Mass Spectrometry data for the target compound. |
Fragmentation analysis (MS/MS) can further support the structure. Expected fragmentation would involve the loss of H₂O (m/z 135) or the CH₂OH group (m/z 122), and cleavage adjacent to the pyridine ring, consistent with benzylic-type fragmentation.[1][2][3]
Infrared (IR) Spectroscopy
Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the characteristic vibrational frequencies of functional groups.[4] For our target molecule, we expect to see distinct absorptions corresponding to O-H and N-H stretches (often overlapping), C-H stretches (both aromatic and aliphatic), C-N and C-O stretches, and pyridine ring vibrations. Attenuated Total Reflectance (ATR) is the preferred sampling method as it requires minimal sample preparation.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer with an ATR accessory.
-
Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Lower the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Parameters:
-
Spectral Range: 4000 to 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve signal-to-noise.
-
-
Data Analysis: Identify and annotate the key absorption bands.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Alcohol) & N-H (Amine) | 3400 - 3200 (Broad) | Stretching |
| C-H (sp² Aromatic) | 3100 - 3000 | Stretching |
| C-H (sp³ Aliphatic) | 3000 - 2850 | Stretching |
| C=N, C=C (Pyridine Ring) | 1600 - 1450 | Stretching |
| C-O (Primary Alcohol) | ~1050 | Stretching |
| C-N (Amine) | ~1200 | Stretching |
| Table 2. Characteristic IR absorption frequencies for (2R)-2-amino-2-(6-methylpyridin-3-yl)ethan-1-ol.[5][6] |
Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise connectivity of a molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the carbon-hydrogen framework.[7]
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to slow the exchange of labile O-H and N-H protons, allowing them to be observed more clearly. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Run a standard suite of experiments: ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC using standard instrument parameters.
¹H and ¹³C NMR: The Carbon-Hydrogen Skeleton
-
¹H NMR: Provides information on the number of different proton environments, their electronic environment (chemical shift), neighboring protons (splitting pattern), and relative numbers (integration). Key expected signals include three distinct aromatic protons on the pyridine ring, a methine proton at the stereocenter, two diastereotopic methylene protons adjacent to the alcohol, and a methyl group on the ring.
-
¹³C NMR: Shows the number of unique carbon environments. We expect 8 distinct signals: 5 for the pyridine ring carbons and 3 for the aliphatic side chain carbons.
| Assignment | ¹H Chemical Shift (ppm, Predicted) | Multiplicity | Integration | ¹³C Chemical Shift (ppm, Predicted) |
| H2' (Pyridine) | ~8.3 | d | 1H | ~148 |
| H4' (Pyridine) | ~7.6 | dd | 1H | ~135 |
| H5' (Pyridine) | ~7.2 | d | 1H | ~123 |
| H2 (Methine) | ~4.0 | dd | 1H | ~58 |
| H1a, H1b (Methylene) | ~3.5-3.7 | m | 2H | ~65 |
| CH₃ (Methyl) | ~2.5 | s | 3H | ~24 |
| NH₂ (Amine) | Variable (Broad) | s | 2H | - |
| OH (Alcohol) | Variable (Broad) | s | 1H | - |
| Table 3. Predicted ¹H and ¹³C NMR chemical shifts and multiplicities. Actual values are solvent-dependent.[8][9][10] |
2D NMR: Assembling the Puzzle
While 1D NMR suggests the pieces, 2D NMR shows how they connect.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically 2-3 bonds apart). Key correlations would be seen between H4' and H5' on the pyridine ring, and between the H2 methine and the H1 methylene protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the carbon signals based on the more easily assigned proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for connecting non-adjacent fragments.
Definitive Stereochemical Assignment
Confirming the atomic connectivity is only half the battle for a chiral molecule. The absolute configuration—the "R" or "S" designation—must be unequivocally determined.
Single Crystal X-Ray Crystallography (SC-XRD)
Expertise & Rationale: SC-XRD is the undisputed "gold standard" for determining the three-dimensional structure of a molecule.[11] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, one can generate a precise 3D electron density map, revealing the exact position of every atom.[12][13] For chiral compounds crystallizing in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration, often reported via the Flack parameter.[12]
Experimental Protocol: SC-XRD
-
Crystal Growth: Grow single crystals of suitable size and quality (typically > 20 µm in all dimensions). This is often the most challenging step and may require screening various solvents (e.g., isopropanol, ethyl acetate, acetone) and crystallization techniques (slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer, often at low temperature (~100 K) to minimize thermal motion. Using a copper (Cu) X-ray source is particularly beneficial for determining the absolute structure of light-atom organic compounds.[12]
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial structural model. Refine this model against the experimental data until convergence is reached.
-
Absolute Structure Determination: Analyze the data to determine the absolute configuration. A Flack parameter approaching 0 for the correct enantiomer provides high confidence in the assignment.
Chiral High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: While X-ray crystallography provides the definitive structure of a single crystal, chiral HPLC is a crucial tool for determining the enantiomeric purity (or enantiomeric excess, % ee) of the bulk sample.[14] The technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute at different times.[15][16] By comparing the retention time of the sample to that of a certified reference standard of the (R)-enantiomer, one can both confirm its identity and quantify its purity.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for separating amino alcohols.[15] A column such as a Chiralcel OD-H or Chiralpak AD-H would be a logical starting point.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of Hexane/Isopropanol (e.g., 90:10 v/v). To improve peak shape for the basic amine, add a small amount of a basic additive like diethylamine (DEA) (e.g., 0.1%).[15]
-
Reversed Phase: Screen with Acetonitrile/Water or Methanol/Water with a buffer.
-
-
Optimization: Adjust the ratio of the mobile phase components and the flow rate (typically 0.5-1.0 mL/min) to achieve baseline separation (Resolution > 1.5) in a reasonable runtime.
-
Detection: Use UV detection at a wavelength where the pyridine ring absorbs (e.g., 260 nm).
-
Quantification: Calculate the enantiomeric excess using the peak areas of the two enantiomers: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Chiral NMR Spectroscopy
Expertise & Rationale: In cases where single crystals cannot be obtained, NMR spectroscopy can still be used to assess enantiomeric purity. This is achieved by converting the enantiomers into diastereomers in situ, which are no longer chemically equivalent and will exhibit different NMR signals.[17] This can be done covalently with a Chiral Derivatizing Agent (CDA) or non-covalently with a Chiral Solvating Agent (CSA).[17][18]
Experimental Protocol: Derivatization with (R)-MTPA-Cl (Mosher's Acid Chloride)
-
Sample Preparation: In an NMR tube, dissolve ~5 mg of the amino alcohol sample in ~0.5 mL of anhydrous pyridine-d₅ or CDCl₃.
-
Derivatization: Add a slight molar excess (~1.1 equivalents) of (R)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl). The reaction occurs with both the amine and alcohol groups, but derivatization of the less-hindered alcohol is often sufficient for analysis.
-
Acquisition: Gently mix and allow the reaction to proceed for 15-30 minutes at room temperature. Acquire a ¹H NMR spectrum.
-
Analysis: Identify a well-resolved signal, preferably a proton close to the stereocenter (e.g., H2 or the CH₃ group). The presence of a second, smaller set of signals indicates the presence of the other enantiomer. Integrate the corresponding signals for the major and minor diastereomers to calculate the % ee.[17][19]
Conclusion: A Triad of Structural Proof
The complete structural elucidation of (2R)-2-amino-2-(6-methylpyridin-3-yl)ethan-1-ol is achieved not by a single experiment, but by the careful synthesis of data from a suite of orthogonal analytical techniques.
-
Identity and Formula: Confirmed by HRMS and supported by the functional groups identified in FTIR.
-
Connectivity: Unambiguously established through a comprehensive analysis of 1D and 2D NMR data, mapping the complete H-C framework.
-
Absolute Stereochemistry: Determined definitively by single-crystal X-ray crystallography, with enantiomeric purity verified by chiral HPLC.
This rigorous, self-validating workflow provides the highest possible level of confidence in the assigned structure, a critical requirement for advancing molecules in the fields of pharmaceutical research and development.
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